molecular formula C13H9NO4 B13693303 2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid

2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13693303
M. Wt: 243.21 g/mol
InChI Key: RQARDYLYMUVIJD-UHFFFAOYSA-N
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Description

2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid is a heterocyclic compound that combines the structural features of benzofuran and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid typically involves the construction of the benzofuran and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, benzofuran can be synthesized via a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The oxazole ring can be formed through cyclization reactions involving amides and aldehydes under dehydrating conditions .

Industrial Production Methods

Industrial production of such compounds often employs scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming increasingly popular. These methods not only improve yield but also reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Benzofuryl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The benzofuran moiety is known to interact with various biological targets, including enzymes and receptors, which contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H9NO4/c1-7-11(13(15)16)14-12(17-7)10-6-8-4-2-3-5-9(8)18-10/h2-6H,1H3,(H,15,16)

InChI Key

RQARDYLYMUVIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

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